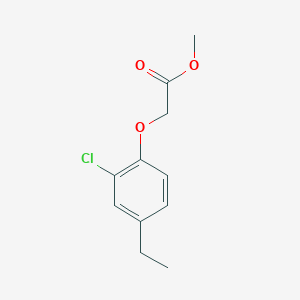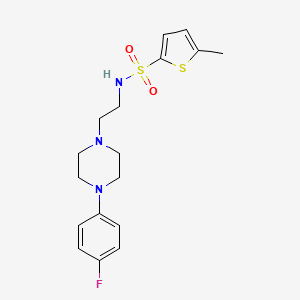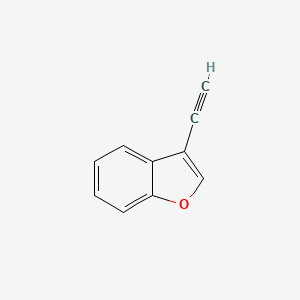
Methyl 7-bromo-2-chloroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7BrClNO2 . It has a molecular weight of 300.54 . It’s a powder that should be stored at 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is 1S/C11H7BrClNO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 .Physical And Chemical Properties Analysis
“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is a powder that should be stored at 2-8°C . Its boiling point is not specified .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Methyl 7-bromo-2-chloroquinoline-3-carboxylate exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against various bacteria, fungi, and parasites. The compound’s structural features contribute to its ability to inhibit microbial growth, making it a potential candidate for developing new antibiotics or antifungal agents .
Antimalarial Potential
Quinoline derivatives, including 7-bromo-2-chloroquinoline-3-carboxylate, have been studied for their antimalarial activity. These compounds interfere with the Plasmodium parasite’s life cycle, making them valuable in the fight against malaria. Further research aims to optimize their efficacy and reduce toxicity .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Some studies suggest that 7-bromo-2-chloroquinoline-3-carboxylate possesses anti-inflammatory effects. Researchers investigate its impact on inflammatory pathways and potential applications in conditions like rheumatoid arthritis or inflammatory bowel diseases .
Anticancer Potential
Quinoline-based compounds have drawn attention as potential anticancer agents. Methyl 7-bromo-2-chloroquinoline-3-carboxylate may inhibit cancer cell growth, induce apoptosis, or interfere with specific signaling pathways. Researchers explore its role in cancer therapy and drug development .
Tyrosine Kinase Inhibition
Tyrosine kinases play a critical role in cell signaling and cancer progression. Some quinoline derivatives, including our compound, act as tyrosine kinase inhibitors. These molecules interfere with abnormal kinase activity, potentially leading to targeted cancer therapies .
DNA Gyrase Inhibition
DNA gyrase is essential for DNA replication and repair. Inhibiting this enzyme can disrupt bacterial growth. Methyl 7-bromo-2-chloroquinoline-3-carboxylate has been investigated as a DNA gyrase inhibitor, particularly against Mycobacterium tuberculosis. Such compounds could contribute to novel tuberculosis treatments .
Propiedades
IUPAC Name |
methyl 7-bromo-2-chloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)8-4-6-2-3-7(12)5-9(6)14-10(8)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYDBFWLRSNUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2428615.png)



![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2428622.png)

![N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2428628.png)
![N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2428629.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2428631.png)

![3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2428633.png)
![N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2428634.png)
![N-(2-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2428635.png)
